molecular formula C16H14BrN3 B2547176 2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;bromide CAS No. 1106880-65-2

2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;bromide

Cat. No. B2547176
CAS RN: 1106880-65-2
M. Wt: 328.213
InChI Key: WTVJYXQCPMTMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;bromide is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the isoindoline family and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Thienopyrimidoisoindolones : The reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate results in tautomeric thienopyrimidoisoindolones, demonstrating the reactivity of similar benzonitrile compounds in synthesis processes (Kysil et al., 2008).
  • Formation of 4-Amino-1,2-dihydro-3-quinolinecarboxylates : The treatment of 2-(methylamino)benzonitrile with magnesium bis(diisopropylamide) and α,β-unsaturated carboxylic acid esters led to the sequential conjugate addition and enolate–nitrile coupling, forming 4-amino-1,2-dihydro-3-quinolinecarboxylates (Kobayashi et al., 1997).

Antimicrobial and Anticancer Activities

  • Antimicrobial Activity : The synthesis and reactions of similar benzonitrile derivatives, such as 2-amino-2-arylazoindole hydrochlorides, have been explored for antimicrobial activities, indicating potential applications in medical research (Portnov et al., 1990).
  • Anticancer Assessment : Some 2-amino-3-cyanopyridine derivatives, related in structure to the compound , have been synthesized and assessed for their anticancer properties, suggesting possible applications in cancer research (Mansour et al., 2021).

Photochemical Applications

  • High Singlet Oxygen Quantum Yield : Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including compounds with a benzonitrile component, indicated high singlet oxygen quantum yield, relevant for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Environmental Considerations

  • Microbial Degradation of Benzonitrile Herbicides : Studies on the microbial degradation of benzonitrile herbicides, such as dichlobenil, bromoxynil, and ioxynil, have been conducted, highlighting the environmental impact and biodegradation pathways of benzonitrile derivatives (Holtze et al., 2008).

properties

IUPAC Name

2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3.BrH/c17-9-12-5-1-2-6-13(12)10-19-11-14-7-3-4-8-15(14)16(19)18;/h1-8,18H,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVJYXQCPMTMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=[N+]1CC3=CC=CC=C3C#N)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2-(2-cyanobenzyl)-1H-isoindol-2-ium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.